2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 60467-72-3
VCID: VC2219753
InChI: InChI=1S/C9H5N3O/c10-5-7-4-6-2-1-3-11-8(6)12-9(7)13/h1-4H,(H,11,12,13)
SMILES: C1=CC2=C(NC(=O)C(=C2)C#N)N=C1
Molecular Formula: C9H5N3O
Molecular Weight: 171.16 g/mol

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

CAS No.: 60467-72-3

Cat. No.: VC2219753

Molecular Formula: C9H5N3O

Molecular Weight: 171.16 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile - 60467-72-3

Specification

CAS No. 60467-72-3
Molecular Formula C9H5N3O
Molecular Weight 171.16 g/mol
IUPAC Name 2-oxo-1H-1,8-naphthyridine-3-carbonitrile
Standard InChI InChI=1S/C9H5N3O/c10-5-7-4-6-2-1-3-11-8(6)12-9(7)13/h1-4H,(H,11,12,13)
Standard InChI Key HUWKQMRNPHUGMK-UHFFFAOYSA-N
SMILES C1=CC2=C(NC(=O)C(=C2)C#N)N=C1
Canonical SMILES C1=CC2=C(NC(=O)C(=C2)C#N)N=C1

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile belongs to the 1,8-naphthyridine family of heterocyclic compounds. It features a bicyclic structure with two nitrogen atoms in a fused ring system, an oxo group at position 2, and importantly, a carbonitrile (-CN) functional group at position 3. This structure differs from the closely related 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, which instead has a carboxylic acid group (-COOH) at position 3 . The core 1,8-naphthyridine scaffold provides a rigid framework that can serve as a basis for various biological activities.

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile would likely have the following approximate physicochemical properties:

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC9H5N3ODerived from structure
Molecular Weight~171.16 g/molCalculated from atomic weights
Hydrogen Bond Donors1From NH group
Hydrogen Bond Acceptors3From N atoms and C=O group
XLogP3~1.0-1.5Estimated from related compounds
Rotatable Bond Count0Structural analysis

The carbonitrile group is expected to confer different solubility and reactivity characteristics compared to the carboxylic acid derivative. The nitrile group is less polar than a carboxylic acid group, potentially resulting in decreased water solubility but increased lipophilicity, which could affect membrane permeability in biological systems.

Synthetic Approaches

Synthetic Challenges

The synthesis of the target compound would likely face challenges related to:

  • Selective introduction of the nitrile group at position 3

  • Maintaining the 2-oxo functionality during synthetic manipulations

  • Purification and isolation of the final product from reaction mixtures

These challenges would require careful selection of reaction conditions and potentially the use of protecting groups to achieve the desired product.

Structure-Activity Relationships

Comparison with Carboxylic Acid Derivatives

The 1,8-naphthyridine scaffold has demonstrated various biological activities, particularly in compounds with substitutions at position 3. The related 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid derivatives have shown antihistaminic activity . The replacement of the carboxylic acid group with a carbonitrile would significantly alter the hydrogen bonding profile and electronic properties of the molecule.

The carbonitrile group:

  • Is a strong electron-withdrawing group

  • Acts as a weak hydrogen bond acceptor

  • Is metabolically more stable than carboxylic acid groups

  • Can serve as a bioisostere for certain functional groups in drug design

These properties could potentially result in different biological activity profiles compared to the carboxylic acid derivatives.

Applications and Future Research Directions

Future Research Directions

To fully characterize and explore the potential of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, future research should focus on:

  • Optimized synthetic routes for the carbonitrile derivative

  • Comprehensive physicochemical characterization

  • In silico modeling studies to predict binding to various biological targets

  • Structure-activity relationship studies comparing carbonitrile to other functional groups at position 3

  • Biological screening to identify potential therapeutic applications

Such research would provide valuable insights into the properties and potential uses of this compound and could lead to the development of new bioactive molecules based on this scaffold.

Computational Predictions

ADMET Properties

Using computational approaches similar to those employed for related compounds, the following ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted for 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile:

Table 2: Predicted ADMET Properties

PropertyPredictionRationale
Oral BioavailabilityModerateBased on molecular weight and functional groups
Blood-Brain Barrier PenetrationLow to ModerateDue to polar functional groups
Cytochrome P450 InteractionsLow probabilityBased on structure similarity analysis
Plasma Protein BindingModerateBased on lipophilicity and hydrogen bonding capacity
Toxicity RisksLow to ModerateRequires further investigation

These predictions suggest that the compound might have drug-like properties that warrant further investigation, particularly if antihistaminic or other biological activities are confirmed experimentally.

Molecular Docking Predictions

Molecular docking studies similar to those performed for 1,8-naphthyridine-3-carboxylic acid derivatives could provide insights into potential binding modes of the carbonitrile derivative with biological targets . The carbonitrile group would create different electronic and steric constraints compared to the carboxylic acid group, potentially leading to unique binding interactions with target proteins.

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